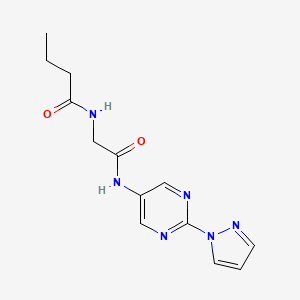

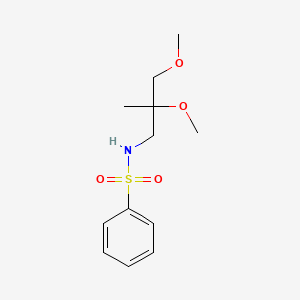

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-Dimethoxy-2-methylpropyl)benzenesulfonamide” is a chemical compound . It is a derivative of benzenesulfonamide , which is a compound containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular formula of “N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide” is C12H18FNO4S . The average mass is 291.339 Da and the monoisotopic mass is 291.094055 Da .Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties. For example, Röver et al. (1997) detailed the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in metabolizing tryptophan into neuroactive compounds (Röver et al., 1997).

Antimicrobial and Enzyme Inhibition Activities

Abbasi et al. (2016) explored the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, assessing their antibacterial, α-glucosidase inhibition, and hemolytic studies. These compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains, indicating their potential as antimicrobial agents and enzyme inhibitors (Abbasi et al., 2016).

Anticancer Activity

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity. The study highlighted the importance of the sulfonamide derivative in determining the complexes' interaction with DNA and their subsequent biological activities, showcasing the potential of sulfonamide derivatives in anticancer research (González-Álvarez et al., 2013).

Pharmacokinetics and Metabolism

Beconi et al. (2012) explored the metabolism and pharmacokinetics of JM6, a compound closely related to N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, in mice. Their findings clarified the metabolic pathways of JM6, contributing to a better understanding of its pharmacological profile and emphasizing the importance of comprehensive metabolic studies in drug development (Beconi et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . This protein plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide interacts with carbonic anhydrase IX by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to significant changes in the pH within the tumor cells, which can inhibit their growth and proliferation .

Result of Action

The inhibition of carbonic anhydrase IX by N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide results in a decrease in tumor cell proliferation . This can lead to a reduction in tumor size and potentially halt the progression of the disease .

Action Environment

The action of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH within the tumor cells can affect the compound’s efficacy Additionally, the stability of the compound may be affected by factors such as temperature and light exposure

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEHJIYNZBWKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2965093.png)

![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)

![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)

![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)

![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)

![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)